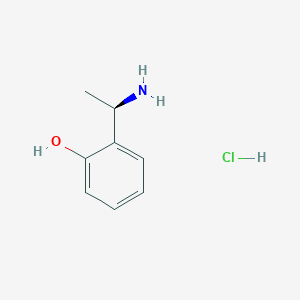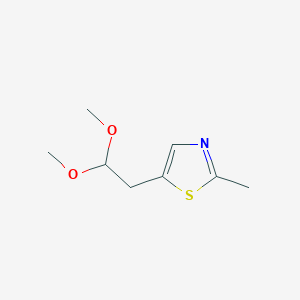
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a chemical compound that is commonly used in scientific research. It belongs to the family of esters and is also known by the name of ethyl 4-oxo-2-(4-ethoxyphenyl)-butanoate. This compound has gained significant attention in recent years due to its various applications in the field of organic chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is not well understood. However, it is believed that this compound acts as a nucleophile, which can react with various electrophiles to form new compounds. Additionally, it is believed that this compound can form hydrogen bonds with various molecules, which can affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate are not well studied. However, it has been shown to exhibit anti-inflammatory and analgesic properties. Additionally, it has been shown to exhibit antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in lab experiments is its high purity. This compound can be easily synthesized and purified, which makes it an ideal starting material for the synthesis of various biologically active compounds. However, one of the major limitations of using this compound is its low solubility in water. This can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are various future directions for the use of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in scientific research. One of the major future directions is the synthesis of new biologically active compounds using this compound as a starting material. Additionally, this compound can be used in the synthesis of new chiral auxiliaries, which can be used in asymmetric synthesis. Furthermore, the biochemical and physiological effects of this compound can be further studied to understand its potential applications in medicine.
Conclusion
In conclusion, methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a versatile compound that has various applications in scientific research. It can be easily synthesized and purified, which makes it an ideal starting material for the synthesis of various biologically active compounds. Additionally, it exhibits anti-inflammatory, analgesic, antifungal, and antibacterial properties. However, its low solubility in water can make it difficult to use in aqueous reactions. There are various future directions for the use of this compound in scientific research, including the synthesis of new biologically active compounds and the study of its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate involves the reaction of ethyl 4-bromo-2-(4-ethoxyphenyl)butanoate with potassium carbonate in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at a temperature of 90°C for a period of 24 hours. The product obtained is then purified by column chromatography using silica gel as a stationary phase and a mixture of ethyl acetate and hexane as a mobile phase.
Aplicaciones Científicas De Investigación
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of various biologically active compounds. This compound is also used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis. Additionally, it is used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines.
Propiedades
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-10)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREITJRAHWHNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)




![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)


![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)
![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)

